molecular formula C20H34O2 B136084 Eicosa-11-en-14-ynoic acid CAS No. 137091-48-6

Eicosa-11-en-14-ynoic acid

Cat. No. B136084
M. Wt: 306.5 g/mol
InChI Key: PFFRDNFAEYTWIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eicosa-11-en-14-ynoic acid, also known as 11-eicosenoic acid, is a fatty acid with a chain length of 20 carbon atoms and one triple bond at the 11th position. This compound is widely found in various natural sources, including fish oil, vegetable oils, and animal fats. Eicosa-11-en-14-ynoic acid has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders.

Scientific Research Applications

Eicosa-11-en-14-ynoic acid has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of this compound is in cancer treatment. Research has shown that eicosa-11-en-14-ynoic acid can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for various inflammatory and metabolic disorders.

Mechanism Of Action

The exact mechanism of action of eicosa-11-en-14-ynoic acid is not fully understood. However, research suggests that this compound exerts its therapeutic effects through various pathways, including the inhibition of pro-inflammatory cytokines, activation of apoptotic pathways, and modulation of lipid metabolism.

Biochemical And Physiological Effects

Eicosa-11-en-14-ynoic acid has been shown to have various biochemical and physiological effects. Research has shown that this compound can modulate lipid metabolism by inhibiting the activity of enzymes involved in fatty acid synthesis and promoting the activity of enzymes involved in fatty acid oxidation. Additionally, eicosa-11-en-14-ynoic acid has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for various inflammatory and metabolic disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of using eicosa-11-en-14-ynoic acid in lab experiments is its availability. This compound is widely found in various natural sources, making it easy to obtain for research purposes. Additionally, eicosa-11-en-14-ynoic acid has been extensively studied, and its properties and potential therapeutic applications are well documented. However, one of the limitations of using this compound in lab experiments is its instability. Eicosa-11-en-14-ynoic acid is prone to oxidation, which can affect its properties and therapeutic potential.

Future Directions

Despite the extensive research on eicosa-11-en-14-ynoic acid, there is still much to be explored regarding its therapeutic potential. Some of the future directions for research on this compound include the development of novel synthesis methods, the investigation of its potential therapeutic applications in various diseases, and the exploration of its mechanisms of action at the molecular level. Additionally, research on the stability and bioavailability of eicosa-11-en-14-ynoic acid is needed to optimize its therapeutic potential.

Synthesis Methods

Eicosa-11-en-14-ynoic acid can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of an appropriate alkyne with a fatty acid, followed by hydrogenation to obtain the desired product. Enzymatic synthesis, on the other hand, involves the use of enzymes such as lipoxygenase and cyclooxygenase to catalyze the formation of eicosa-11-en-14-ynoic acid from its precursors.

properties

CAS RN

137091-48-6

Product Name

Eicosa-11-en-14-ynoic acid

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

(E)-icos-11-en-14-ynoic acid

InChI

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-5,8,11-19H2,1H3,(H,21,22)/b10-9+

InChI Key

PFFRDNFAEYTWIG-UHFFFAOYSA-N

Isomeric SMILES

CCCCCC#CC/C=C/CCCCCCCCCC(=O)O

SMILES

CCCCCC#CCC=CCCCCCCCCCC(=O)O

Canonical SMILES

CCCCCC#CCC=CCCCCCCCCCC(=O)O

synonyms

eicosa-11-en-14-ynoic acid
IEYA

Origin of Product

United States

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